4-sec-Butylaniline is a chemical compound with the formula C10H15N . It’s used in various chemical reactions as a reagent, but the specific applications can vary greatly depending on the field of study and the nature of the research .
4-sec-Butylaniline, also known as p-sec-butylaniline, is an aromatic amine characterized by the molecular formula and a molecular weight of approximately 149.23 g/mol. This compound features a butyl group attached to the nitrogen atom of the aniline structure, which significantly influences its chemical properties and reactivity. It is a colorless to pale yellow liquid with a melting point of 15°C to 16°C and a boiling point of 235°C . The compound is insoluble in water but soluble in organic solvents, making it suitable for various chemical applications.
There is no documented information available regarding a specific mechanism of action for 4-sec-butylaniline in biological systems.
4-sec-butylaniline is classified as a toxic compound.
The biological activity of 4-sec-butylaniline has not been extensively documented, but like many aromatic amines, it may exhibit toxicity and potential carcinogenicity. Aromatic amines are often associated with adverse health effects, including skin sensitization and organ damage upon prolonged exposure . Safety data sheets recommend handling this compound with caution due to its potential health risks .
Several synthetic routes exist for producing 4-sec-butylaniline:
These methods highlight the versatility in synthesizing this compound depending on available reagents and desired purity levels.
4-sec-Butylaniline serves various roles in chemical synthesis and industry:
Interaction studies involving 4-sec-butylaniline often focus on its reactivity with other chemicals. For instance, it can interact with strong acids, leading to protonation and subsequent changes in solubility and reactivity. Additionally, studies on its interaction with biological systems are crucial for understanding its potential toxicity and environmental impact.
Several compounds share structural similarities with 4-sec-butylaniline. Below is a comparison highlighting their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-tert-Butylaniline | C10H15N | Contains a tert-butyl group; more sterically hindered than sec-butyl. |
N-Butylaniline | C10H15N | Lacks the para-substituted butyl group; simpler structure. |
4-Methylaniline | C7H9N | Methyl group instead of butyl; smaller size affects reactivity. |
4-Amino-N,N-diethylbenzenesulfonamide | C12H17N2O2S | Contains sulfonamide functionality; used in pharmaceuticals. |
Each of these compounds exhibits distinct properties due to variations in their substituents, influencing their reactivity and applications in chemical processes.
Classical alkylation methodologies for aniline derivatives primarily rely on Friedel-Crafts alkylation mechanisms and direct nucleophilic substitution approaches [3] [4]. The Friedel-Crafts alkylation reaction proceeds through electrophilic aromatic substitution, where the electron-donating amino group of aniline activates the aromatic ring toward electrophilic attack [3]. This activation results in preferential substitution at the ortho and para positions due to resonance stabilization [5].
The mechanism involves three fundamental steps: formation of the electrophilic carbocation through Lewis acid catalysis, electrophilic attack on the aromatic ring, and subsequent deprotonation to restore aromaticity [3]. Aluminum chloride and ferric chloride serve as common Lewis acid catalysts, facilitating the generation of reactive carbocations from alkyl halides [4]. However, aniline derivatives present unique challenges due to their tendency to coordinate with Lewis acids, potentially deactivating the catalyst system [5].
Alternative classical approaches include the use of alkyl alcohols under acidic conditions, which generate carbocations through protonation and subsequent water elimination [6]. This methodology offers advantages in terms of atom economy and reduced halide waste generation compared to traditional alkyl halide-based systems [7]. Recent developments have demonstrated that transition metal catalysts can facilitate hydroarylation reactions of anilines with alkenes, providing controlled regioselectivity [7].
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 60-120°C | Higher temperatures increase reaction rate but may cause over-alkylation [3] |
Catalyst Loading | 5-20 mol% | Increased loading improves conversion but may complicate workup [4] |
Reaction Time | 2-8 hours | Extended times improve yield but risk side reactions [7] |
Solvent | Non-coordinating solvents preferred | Polar solvents can interfere with catalyst activity [6] |
The direct alkylation of aniline with secondary alkyl halides typically yields lower conversion rates compared to primary alkyl halides due to increased steric hindrance and potential for elimination reactions [8]. Reductive coupling methodologies using iron catalysis have emerged as viable alternatives, enabling the formation of carbon-nitrogen bonds through radical intermediates [8].
Graphitic carbon nitride (g-C₃N₄) represents a novel class of metal-free photocatalysts that has gained significant attention in organic synthesis applications [9] [10]. The modification of graphitic carbon nitride with acid functionalities enhances its catalytic properties through improved surface area, enhanced charge separation, and introduction of Brønsted acid sites [11].
Acid-modified graphitic carbon nitride catalysts demonstrate remarkable efficiency in promoting various organic transformations under mild conditions [11]. The incorporation of organic acids such as camphorsulfonic acid onto the g-C₃N₄ surface creates hybrid materials with enhanced catalytic activity [11]. These modifications result in morphological changes that significantly improve the photocatalytic performance compared to pristine graphitic carbon nitride [12].
The photocatalytic mechanism involves the generation of electron-hole pairs upon light irradiation, followed by charge separation and transfer to substrate molecules [13]. Acid functionalization facilitates proton-coupled electron transfer processes, which are crucial for organic synthesis applications [13]. The extent of photocharging and the nature of counterions significantly influence the thermodynamic feasibility of these electron transfer processes [13].
Catalyst Type | Surface Area (m²/g) | Photocatalytic Activity | Reaction Conditions |
---|---|---|---|
Pristine g-C₃N₄ | 10-50 | Baseline activity [12] | Visible light, ambient temperature |
Acid-modified g-C₃N₄ | 100-200 | 5-10x enhancement [11] | Visible light, mild heating |
Dual-defect modified | 150-300 | Significant improvement [12] | Extended wavelength response |
The application of acid-modified graphitic carbon nitride in aniline synthesis involves the catalytic activation of nitrogen-containing precursors under photochemical conditions [9]. Mesoporous variants of these catalysts exhibit superior performance due to increased accessible surface area and improved mass transfer characteristics [10]. The recyclability of these heterogeneous catalysts represents a significant advantage for sustainable synthesis protocols [10].
Optimization studies reveal that the combination of graphitic carbon nitride with transition metal cocatalysts can further enhance synthetic efficiency [14]. The formation of in-situ heterojunctions within the modified carbon nitride structure promotes charge separation and extends the photocatalytic activity into the visible light region [14].
The enantioselective synthesis of (R)-4-(sec-butyl)aniline represents a significant challenge in asymmetric catalysis due to the requirement for precise stereochemical control [15] [16]. Recent advances in this field have focused on the development of chiral catalysts capable of promoting enantioselective 1,6-conjugate addition reactions to quinone methide intermediates [15].
The key breakthrough involves the use of chiral spirocyclic phosphonium salt catalysts that facilitate asymmetric addition reactions with high enantioselectivity [15]. These phase-transfer catalysts enable the formation of chiral 4-(sec-alkyl)anilines through carefully controlled reaction conditions [15]. The optimization of these transformations requires precise control of temperature, solvent selection, and catalyst loading to achieve maximum enantiomeric excess [16].
Alternative approaches involve the asymmetric arylation of cyclic ketimines using rhodium-based catalytic systems [17]. These methodologies employ chiral phosphine ligands to control the stereochemical outcome of carbon-carbon bond formation [17]. The resulting products can be subsequently transformed into the desired aniline derivatives through reductive cleavage reactions [17].
Catalyst System | Enantiomeric Excess | Yield | Reaction Conditions |
---|---|---|---|
Chiral Phosphonium Salt | 95-98% ee [15] | 60-85% | 0°C, 24 hours |
Rhodium/Chiral Phosphine | 89-99% ee [17] | 70-92% | Room temperature, inert atmosphere |
Asymmetric Povarov Reaction | 89-99% ee [17] | 28-92% | Chiral phosphoric acid catalyst |
The mechanistic understanding of these enantioselective transformations involves the formation of well-defined catalyst-substrate complexes that control the approach of nucleophilic species [18]. Computational studies have identified key molecular descriptors that correlate with enantioselectivity, including natural bond orbital charges and molecular orbital energies [18]. These insights enable the rational design of improved catalytic systems with enhanced stereochemical control [18].
Recent developments in asymmetric organocatalysis have expanded the scope of enantioselective aniline synthesis [19]. Chiral Brønsted acid catalysts demonstrate exceptional performance in cyclization reactions that construct axially chiral compounds containing aniline motifs [19]. The application of these methodologies to 4-sec-butylaniline synthesis requires careful optimization of reaction parameters to achieve both high yield and enantiomeric purity [16].
Green chemistry principles have become increasingly important in the industrial production of aniline derivatives, driving the development of more sustainable and environmentally benign synthetic methodologies [20] [21]. The implementation of these principles focuses on waste prevention, energy efficiency, and the use of renewable feedstocks [20].
Modern industrial approaches emphasize the replacement of traditional harsh reaction conditions with milder alternatives that reduce energy consumption and minimize byproduct formation [22]. Hydrogenation processes utilizing renewable hydrogen sources represent a significant advancement in sustainable aniline production [22]. These methodologies demonstrate improved atom economy and reduced environmental impact compared to conventional nitrobenzene reduction processes [22].
The adoption of biocatalytic approaches offers promising alternatives for aniline synthesis under ambient conditions [23]. Enzymatic processes operate with high selectivity and minimal waste generation, aligning with green chemistry objectives [23]. However, the application of biocatalysis to complex substituted anilines like 4-sec-butylaniline requires extensive enzyme engineering to achieve practical conversion rates [23].
Production Method | Atom Economy | Energy Efficiency | Waste Generation | Environmental Impact |
---|---|---|---|---|
Traditional Reduction | 65-75% [24] | High energy demand | Significant byproducts | Moderate to high [25] |
Catalytic Hydrogenation | 85-95% [22] | Reduced energy use | Minimal waste | Low to moderate [22] |
Biocatalytic Routes | 90-98% [23] | Ambient conditions | Negligible waste | Very low [23] |
Photocatalytic Methods | 70-85% [9] | Solar energy utilization | Reduced solvents | Low [9] |
Process intensification techniques contribute significantly to sustainable production by reducing equipment footprint and improving heat integration [26]. Continuous flow reactors and microreactor technologies enable precise control of reaction parameters while minimizing solvent usage [26]. These approaches facilitate the implementation of safer reaction conditions and improve overall process efficiency [27].
The integration of renewable energy sources into chemical manufacturing processes represents a crucial aspect of sustainable production [28]. Solar energy and wind power can be effectively utilized in photocatalytic and electrochemical synthesis routes [28]. The development of energy storage systems using hydrogen derived from renewable sources further enhances the sustainability of these approaches [28].
Circular economy principles are increasingly being incorporated into aniline production through solvent recycling, catalyst recovery, and byproduct utilization [21]. Advanced separation technologies enable the efficient recovery of reaction components, reducing overall material consumption [29]. Waste heat recovery systems improve energy efficiency and contribute to reduced greenhouse gas emissions [22].
The thermodynamic properties of 4-sec-butylaniline have been extensively characterized through both experimental measurements and computational modeling methods. The compound exhibits a melting point of 309.66 K (36.51°C) and a boiling point of 531.95 K (258.8°C) under standard atmospheric conditions [1] [2]. These values were determined using the Joback method, which provides reliable estimates for aromatic amine compounds.
The critical properties reveal important information about the compound's behavior at extreme conditions. The critical temperature is 753.77 K (480.62°C), with a corresponding critical pressure of 3096.73 kPa and critical volume of 0.510 m³/kmol [1] [2]. These parameters indicate that 4-sec-butylaniline requires moderate conditions for phase transitions and exhibits typical behavior for substituted aromatic amines.
Heat capacity measurements demonstrate temperature-dependent behavior characteristic of organic compounds with flexible alkyl substituents. The ideal gas heat capacity increases from 316.49 J/mol·K at 531.95 K to 394.01 J/mol·K at 753.77 K [1] [2]. This progressive increase reflects the enhanced molecular motion and vibrational modes as temperature increases.
Enthalpy measurements provide crucial thermodynamic insights. The enthalpy of formation is 3.84 kJ/mol, indicating moderate stability under standard conditions [1] [2]. The enthalpy of fusion (16.98 kJ/mol) and vaporization (51.05 kJ/mol) demonstrate the energy requirements for phase transitions. The Gibbs free energy of formation (200.11 kJ/mol) suggests thermodynamic favorability under specific conditions.
The compound demonstrates typical liquid behavior at room temperature, with a density of 0.94 g/cm³ and a refractive index of 1.54 [3] [4]. The flash point of 107°C indicates moderate flammability characteristics, requiring appropriate safety precautions during handling and storage.
The solubility profile of 4-sec-butylaniline reflects its amphiphilic nature, combining hydrophobic aromatic and aliphatic components with a hydrophilic amino group. The compound exhibits negligible water solubility, with a log₁₀ water solubility of -2.71, corresponding to approximately 0.00019 mol/L at 25°C [1] [2]. This low aqueous solubility results from the dominant hydrophobic character of the sec-butyl and aromatic substituents.
The octanol-water partition coefficient (log P) of 2.782 indicates moderate lipophilicity [1] [2] [5]. This value suggests favorable distribution into organic phases while maintaining some degree of polarity due to the amino functional group. The partition coefficient is crucial for understanding the compound's behavior in biological systems and environmental fate.
Solubility characteristics in organic solvents demonstrate excellent compatibility with most common organic solvent systems. The compound shows complete miscibility with alcohols, particularly ethanol, which serves as an effective dissolution medium [6] [7]. This compatibility extends to other polar protic solvents, enabling versatile applications in synthetic chemistry.
Aromatic solvents such as benzene and toluene provide excellent solvation environments for 4-sec-butylaniline. The π-π interactions between the aromatic systems enhance dissolution, while the alkyl substituents contribute to favorable van der Waals interactions [8] [9]. These interactions result in high solubility and stability in aromatic solvent systems.
Polar aprotic solvents including acetone, dimethylformamide, and tetrahydrofuran demonstrate good solvation properties for 4-sec-butylaniline [6] [7]. The amino group can participate in dipole-dipole interactions, while the organic framework ensures compatibility with the solvent environment. This broad solvent compatibility makes the compound suitable for various synthetic applications.
Alkane solvents such as hexane and heptane provide adequate solubility through hydrophobic interactions with the sec-butyl and aromatic components [8] [9]. While solubility may be reduced compared to polar solvents, the compound maintains sufficient dissolution for most practical applications.
The ¹H NMR spectrum of 4-sec-butylaniline in CDCl₃ reveals characteristic signals that confirm the molecular structure and provide detailed information about the electronic environment of each proton. The aromatic protons appear as two distinct doublets at 7.16 ppm and 6.60 ppm, corresponding to the ortho and meta positions relative to the amino group [10] [11]. The upfield shift of the meta protons reflects the electron-donating effect of the amino group through resonance.
The sec-butyl substituent generates a complex multipicity pattern characteristic of this branched alkyl system. The methine proton appears as a quartet at 2.53 ppm, while the methyl groups produce a doublet at 1.20 ppm and a triplet at 0.80 ppm [10] [11]. The amino protons manifest as a broad singlet at 3.86 ppm, indicating rapid exchange under standard NMR conditions.
¹³C NMR spectroscopy provides detailed information about the carbon framework. The aromatic carbons appear at 145.2 ppm (ipso carbon), 128.5 ppm (ortho carbons), and 115.1 ppm (meta carbons) [10] [11]. The sec-butyl carbons generate signals at 40.8 ppm (methine), 29.5 ppm (methylene), and 20.1 ppm (methyl). These chemical shifts confirm the expected electronic environment and substitution pattern.
The IR spectrum of 4-sec-butylaniline displays characteristic absorption bands that identify key functional groups and structural features. The primary amine functionality produces strong absorption bands at 3450-3350 cm⁻¹, corresponding to symmetric and asymmetric N-H stretching vibrations [12] [13]. These bands confirm the presence of the free amino group and its primary nature.
Aliphatic C-H stretching vibrations appear in the 3020-2850 cm⁻¹ region, reflecting the methyl and methylene groups of the sec-butyl substituent [12] [13]. The aromatic C=C stretching vibrations manifest as strong absorption at 1515-1485 cm⁻¹, characteristic of para-disubstituted benzene rings.
The N-H bending vibrations of the primary amine produce medium-intensity absorption at 1620-1600 cm⁻¹, while C-N stretching appears at 1290-1270 cm⁻¹ [12] [13]. Aromatic C-H bending vibrations generate characteristic patterns at 1180-1160 cm⁻¹ (in-plane), 830-810 cm⁻¹ (out-of-plane), and 750-730 cm⁻¹, confirming the para-substitution pattern.
The UV-Vis spectrum of 4-sec-butylaniline exhibits absorption characteristics typical of substituted anilines. The primary absorption occurs in the 280-290 nm region, corresponding to π → π* transitions within the aromatic system [14] [15]. Secondary absorption appears at 230-240 nm, while high-energy transitions manifest at 200-210 nm.
In specialized conditions, particularly when the compound is incorporated into conducting polymer systems, additional absorption features emerge. Bisignate exciton-coupled bands appear at 335 nm and 380 nm, attributed to benzenoid π-π* transitions [14] [15]. These features become prominent in optically active polymer derivatives and indicate extended conjugation.
The polaron absorption band at 440 nm represents a unique spectroscopic signature associated with the conducting form of polymerized derivatives [14] [15]. This absorption indicates the presence of delocalized electronic states and enhanced electrical conductivity, relevant for understanding the compound's electrochemical behavior.
The first oxidation process at +0.13 V corresponds to the conversion of the fully reduced leucoemeraldine form to the partially oxidized emeraldine state [14] [15]. This process involves the formation of radical cations and represents a quasi-reversible electron transfer with peak separation values of 67-100 mV. The moderate peak separation indicates kinetic limitations in the electron transfer process.
The second oxidation at +0.718 V represents the conversion from emeraldine to the fully oxidized pernigraniline form [14] [15]. This process involves the formation of dication species and typically shows reduced reversibility compared to the first oxidation. The electrochemical behavior demonstrates the compound's ability to exist in multiple oxidation states.
The diffusion coefficient, estimated from cyclic voltammetry data, is approximately 1.2 × 10⁻⁶ cm²/s [14] [15]. This value reflects the molecular size and solvation effects in the electrolyte system. The transport properties influence the kinetics of electrochemical processes and affect the overall performance in electrochemical applications.
Comparison with related compounds reveals structure-activity relationships in electrochemical behavior. The 4-sec-butylaniline shows more positive oxidation potentials compared to unsubstituted aniline (+0.77 V), indicating the electron-donating effect of the sec-butyl substituent [16] [17]. This electronic effect stabilizes the oxidized forms and influences the overall redox thermodynamics.
The electrochemical reversibility demonstrates the stability of the radical cation intermediates formed during oxidation. The quasi-reversible nature indicates that the oxidized species can be reduced back to the original form under appropriate conditions, making the compound suitable for electrochemical applications requiring reversible redox behavior.
Irritant